molecular formula C9H12N2O4S2 B6151976 4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide CAS No. 92222-90-7

4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide

Cat. No.: B6151976
CAS No.: 92222-90-7
M. Wt: 276.3
InChI Key:
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Description

The compound “4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For a similar compound, “4-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid”, the InChI code is 1S/C9H10N2O4S/c12-9(13)7-1-3-8(4-2-7)11-6-5-10-16(11,14)15/h1-4,10H,5-6H2,(H,12,13) . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the available sources .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its molecular structure and other available data. For a similar compound, “4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid”, it has a molecular weight of 241.27, and it is a powder at room temperature .

Mechanism of Action

The mechanism of action for “4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide” is not specified in the available sources .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For a similar compound, “4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid”, it has been classified with the GHS07 pictogram and has hazard statements H315, H319, H335 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide involves the reaction of 4-nitrobenzenesulfonyl chloride with thiosemicarbazide followed by reduction of the resulting intermediate and subsequent cyclization to form the final product.", "Starting Materials": [ "4-nitrobenzenesulfonyl chloride", "thiosemicarbazide", "sodium borohydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: 4-nitrobenzenesulfonyl chloride is reacted with thiosemicarbazide in the presence of a base such as triethylamine to form the intermediate 4-nitrobenzenesulfonyl-thiosemicarbazide.", "Step 2: The intermediate is then reduced using sodium borohydride in acetic acid to form the corresponding amine intermediate.", "Step 3: The amine intermediate is cyclized by heating with ethanol to form the final product, 4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide." ] }

CAS No.

92222-90-7

Molecular Formula

C9H12N2O4S2

Molecular Weight

276.3

Purity

95

Origin of Product

United States

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